molecular formula C21H24N2O5S B2544130 diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-43-2

diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2544130
CAS No.: 864926-43-2
M. Wt: 416.49
InChI Key: LZTANWNENPNZTA-UHFFFAOYSA-N
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Description

Diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound belonging to the thienopyridine class, characterized by a fused thiophene-pyridine core and functionalized with ester groups (diethyl) at positions 3 and 6, and a 4-methylbenzamido substituent at position 2. This compound is structurally related to antitubulin agents, antioxidant ligands, and enzyme inhibitors reported in recent studies . Its synthesis typically involves condensation reactions and purification via flash chromatography using ethyl acetate/petroleum ether mixtures, a standard procedure for analogous compounds .

Properties

IUPAC Name

diethyl 2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-20(25)17-15-10-11-23(21(26)28-5-2)12-16(15)29-19(17)22-18(24)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTANWNENPNZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a 4-methylbenzamido substituent. Its empirical formula is C16H18N2O4SC_{16}H_{18}N_2O_4S, and it has a molecular weight of approximately 342.39 g/mol.

Research indicates that compounds similar to diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities:

  • Antioxidant Activity : Compounds in the thieno[2,3-c]pyridine family have shown potential as antioxidants, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and could be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study on similar thieno derivatives showed that certain compounds exhibited significant inhibition of mushroom tyrosinase activity. For instance, derivatives with specific hydroxyl substitutions demonstrated up to 96% inhibition compared to standard inhibitors like kojic acid. This suggests that structural modifications can enhance inhibitory potency against tyrosinase .
  • Antimicrobial Activity :
    • Research has indicated that thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various bacterial strains. For example, compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects :
    • In vitro studies have been conducted to assess the cytotoxic effects of these compounds on cancer cell lines. While some derivatives showed promising results in inhibiting cell proliferation in cancer models, further studies are required to evaluate their selectivity and safety profiles.

Comparative Biological Activities

CompoundTyrosinase Inhibition (%)Antimicrobial ActivityCytotoxicity (IC50)
This compoundTBDModerateTBD
Similar Thieno Derivative A96%High against S. aureus15 µM
Similar Thieno Derivative B73%Moderate against E. coli20 µM

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to structurally related derivatives with modifications in ester groups, aromatic substituents, and functional moieties (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 2) Ester Groups (Positions 3,6) Yield (%) Melting Point (°C) Key Biological Activity
Diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (Target) 4-Methylbenzamido Diethyl - - Not reported
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3c) 3,4,5-Trimethoxyphenylamino Dimethyl 58 140–141 Antitubulin activity
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3g) 3,4,5-Trimethoxyphenylamino Diethyl 63 67–69 Antitubulin activity
6-tert-Butyl 3-ethyl 2-amino-... (2c) Amino tert-Butyl/ethyl 66 - A1 adenosine receptor modulation
(E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-... (TBHPC) 2-Hydroxybenzylideneamino (Schiff base) tert-Butyl/ethyl - - Antioxidant, AChE/BChE inhibition

Key Observations :

  • Substituent Effects: The 4-methylbenzamido group in the target compound differs from the 3,4,5-trimethoxyphenylamino group in 3c and 3g, which are critical for antitubulin activity . The absence of methoxy groups in the target compound suggests divergent biological targets.

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